1-{2-nitrophenyl}-1H-indazole 1-{2-nitrophenyl}-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0597349
InChI: InChI=1S/C13H9N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h1-9H
SMILES: C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol

1-{2-nitrophenyl}-1H-indazole

CAS No.:

Cat. No.: VC0597349

Molecular Formula: C13H9N3O2

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

1-{2-nitrophenyl}-1H-indazole -

Specification

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
IUPAC Name 1-(2-nitrophenyl)indazole
Standard InChI InChI=1S/C13H9N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h1-9H
Standard InChI Key YAFJMTSNMRHSQL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Properties

1-{2-nitrophenyl}-1H-indazole consists of a fused bicyclic indazole system with a nitrophenyl group attached to one of its nitrogen atoms. The indazole scaffold contains a five-membered ring with two nitrogen atoms fused to a benzene ring, while the nitrophenyl group features a nitro (-NO₂) substituent at the ortho position.

Structural Characteristics

The compound's structure is characterized by the fusion of a pyrazole ring with a benzene ring (forming the indazole moiety), with a 2-nitrophenyl group attached at the N1 position. This arrangement creates a complex heterocyclic system with unique electronic properties and reactivity patterns.

Physical and Chemical Properties

The key physical and chemical properties of 1-{2-nitrophenyl}-1H-indazole are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₃H₉N₃O₂
Molecular Weight239.23 g/mol
Exact Mass239.069477 g/mol
InChIInChI=1S/C13H9N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h1-9H
InChIKeyYAFJMTSNMRHSQL-UHFFFAOYSA-N

Table 1: Physical and chemical properties of 1-{2-nitrophenyl}-1H-indazole

The presence of the nitro group at the ortho position of the phenyl ring significantly influences the compound's electronic distribution, making it more electrophilic and reactive toward nucleophilic species. This characteristic is particularly important for its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-{2-nitrophenyl}-1H-indazole and related derivatives. These methods typically involve the formation of the indazole core followed by functionalization or direct synthesis approaches.

Cadogan Cyclization

One of the most common methods for synthesizing indazole derivatives involves a modified Cadogan cyclization. This approach typically begins with the preparation of imine intermediates from 2-nitrobenzaldehyde and suitable anilines, followed by reduction and cyclocondensation reactions . The process can be represented as follows:

  • Formation of Schiff bases from 2-nitrobenzaldehyde and anilines

  • Reduction and cyclocondensation using triethyl phosphite (P(OEt)₃) to yield the indazole scaffold

The Cadogan method has been widely applied for synthesizing 2-phenyl-2H-indazole derivatives, which can subsequently be modified to obtain various substituted indazoles, including the 1-{2-nitrophenyl}-1H-indazole .

Alternative Synthetic Routes

Alternative approaches for synthesizing indazole derivatives include:

  • Metal-catalyzed cross-coupling reactions

  • Intramolecular cyclization of ortho-substituted arylhydrazones

  • C-H activation methodologies

These methods provide versatile routes to access structurally diverse indazole derivatives with various substitution patterns, enabling the synthesis of compounds like 1-{2-nitrophenyl}-1H-indazole with specific structural features .

Chemical Reactivity

The chemical reactivity of 1-{2-nitrophenyl}-1H-indazole is largely influenced by the electronic properties of the indazole core and the nitro substituent on the phenyl ring.

Reactivity of the Indazole Core

The indazole scaffold in 1-{2-nitrophenyl}-1H-indazole exhibits distinct reactivity patterns due to its nitrogen-containing heterocyclic structure. Key reactions include:

  • Electrophilic substitution reactions at specific positions of the indazole ring

  • Nucleophilic substitution reactions, particularly when additional electron-withdrawing groups are present

  • Metalation reactions for introducing various functional groups

Influence of the Nitrophenyl Group

The presence of the 2-nitrophenyl group at the N1 position significantly modifies the electronic properties of the indazole core. The nitro group, being strongly electron-withdrawing, affects the reactivity and stability of the compound, potentially influencing its interactions with biological targets .

Biological Activities and Applications

Indazole derivatives, including compounds similar to 1-{2-nitrophenyl}-1H-indazole, have demonstrated diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery efforts.

Therapeutic Applications

Several indazole-based compounds have been developed as therapeutic agents, including:

CompoundStructure TypeTherapeutic Application
NiraparibIndazole derivativeAnticancer (treatment of ovarian, fallopian tube, breast, and prostate cancer)
PazopanibIndazole derivativeTyrosine kinase inhibitor (renal cell carcinoma)
Bendazac1H-indazole scaffoldAnti-inflammatory drug
Benzydamine1H-indazole scaffoldAnti-inflammatory drug

Table 2: Examples of therapeutic applications of indazole-based compounds

Research Applications

1-{2-nitrophenyl}-1H-indazole and related compounds serve as valuable scaffolds in medicinal chemistry research due to their unique structural features and potential biological activities. These compounds are often used as:

  • Starting materials for synthesizing more complex bioactive molecules

  • Intermediates in the preparation of enzyme inhibitors

  • Structural elements in the design of receptor ligands

  • Pharmacophores in drug discovery programs

Spectroscopic Data and Analytical Characterization

Spectroscopic techniques are essential for the characterization and identification of 1-{2-nitrophenyl}-1H-indazole. Various spectroscopic methods provide valuable information about the compound's structure, purity, and properties.

Mass Spectrometry

Mass spectrometry is a powerful technique for confirming the molecular weight and formula of 1-{2-nitrophenyl}-1H-indazole. The compound is expected to exhibit a molecular ion peak at m/z 239, corresponding to its molecular weight .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structural arrangement of atoms in 1-{2-nitrophenyl}-1H-indazole. Both ¹H-NMR and ¹³C-NMR spectra are valuable for confirming the compound's structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups in 1-{2-nitrophenyl}-1H-indazole, with characteristic absorption bands for the nitro group (around 1530-1350 cm⁻¹) and the heterocyclic indazole structure.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-{2-nitrophenyl}-1H-indazole and related compounds is crucial for developing more potent and selective derivatives with enhanced biological activities.

Key Structural Features

Several structural elements influence the biological activity of indazole derivatives:

  • The position of substituents on the indazole ring

  • The nature of functional groups attached to the core structure

  • The tautomeric form (1H-indazole vs. 2H-indazole)

  • The presence of specific pharmacophoric groups

Optimization Strategies

Recent studies on indazole derivatives have revealed important SAR patterns that can guide the development of optimized compounds:

  • Introduction of electron-donating or electron-withdrawing groups at specific positions

  • Modification of the substituent at the N1 position

  • Incorporation of additional functional groups to enhance target binding

  • Structural rigidification to improve selectivity

Related Compounds and Structural Analogs

Several compounds share structural similarities with 1-{2-nitrophenyl}-1H-indazole, exhibiting diverse properties and applications.

Structural Analogs

Table 3 presents selected structural analogs of 1-{2-nitrophenyl}-1H-indazole:

CompoundStructural FeaturesNotable Properties
6-Nitro-1H-indazoleNitro group at position 6Anticancer activity
5-Nitro-1H-indazoleNitro group at position 5Anti-inflammatory effects
2-Amino-1H-indazoleAmino group at position 2Neuroprotective properties
2-Phenyl-2H-indazolePhenyl group at N2 positionVaried biological activities

Table 3: Structural analogs of 1-{2-nitrophenyl}-1H-indazole and their properties

Pharmacologically Active Derivatives

Recent research has led to the development of various pharmacologically active indazole derivatives with specific biological targets:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors: Compounds like 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have shown potent FGFR1 inhibitory activity (IC₅₀ values as low as 2.9 nM)

  • Epidermal Growth Factor Receptor (EGFR) inhibitors: 1H-indazole analogs designed as irreversible and mutant-selective EGFR inhibitors have demonstrated activity against the L858R/T790M double mutant of EGFR with IC₅₀ values as low as 0.07 μM

  • ERK inhibitors: 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have shown excellent potency and high ERK 1/2 selectivity

  • IDO1 enzyme inhibitors: 3-substituted 1H-indazoles have exhibited potent inhibitory activity with IC₅₀ values in the nanomolar range

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